molecular formula C7H6Cl2OS B594460 2,5-dichloro-4-(methylthio)-Phenol CAS No. 21923-22-8

2,5-dichloro-4-(methylthio)-Phenol

Cat. No.: B594460
CAS No.: 21923-22-8
M. Wt: 209.084
InChI Key: YGFPFLRARVYKBZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(methylthio)-Phenol is an organic compound characterized by the presence of two chlorine atoms, a methylthio group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-(methylthio)-Phenol typically involves the chlorination of 4-(methylthio)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(methylthio)-Phenol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated phenol derivatives.

    Substitution: Phenol derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

2,5-Dichloro-4-(methylthio)-Phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-(methylthio)-Phenol involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-(methylthio)phenol: Similar structure but with different chlorine substitution pattern.

    2,5-Dichloro-4-(methylsulfonyl)phenol: Contains a sulfonyl group instead of a methylthio group.

    2,5-Dichloro-4-(methylthio)aniline: Contains an aniline group instead of a phenol group.

Uniqueness

2,5-Dichloro-4-(methylthio)-Phenol is unique due to its specific substitution pattern and the presence of both chlorine and methylthio groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

21923-22-8

Molecular Formula

C7H6Cl2OS

Molecular Weight

209.084

IUPAC Name

2,5-dichloro-4-methylsulfanylphenol

InChI

InChI=1S/C7H6Cl2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3

InChI Key

YGFPFLRARVYKBZ-UHFFFAOYSA-N

SMILES

CSC1=C(C=C(C(=C1)Cl)O)Cl

Origin of Product

United States

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